4-Fluoro-2-iodobenzenesulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-iodobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFIO2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUNXTJSZNIPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Pathways of 4 Fluoro 2 Iodobenzenesulfonyl Chloride
Laboratory-Scale Synthesis
The laboratory-scale synthesis of 4-Fluoro-2-iodobenzenesulfonyl chloride is logically achieved through the electrophilic aromatic substitution of a suitable precursor. The most direct method is the chlorosulfonation of 1-fluoro-3-iodobenzene. In this reaction, the starting material is treated with an excess of chlorosulfonic acid (ClSO₃H). The sulfonyl group directs primarily to the para-position relative to the fluorine atom and ortho to the iodine atom, yielding the desired product. The reaction is typically performed at low temperatures to control its exothermicity and prevent side reactions.
The general mechanism involves the formation of the highly electrophilic sulfur trioxide (SO₃) from chlorosulfonic acid, which then attacks the electron-rich benzene (B151609) ring. A subsequent workup quenches the reaction and yields the sulfonyl chloride.
Key Starting Materials
The primary starting materials for the most probable synthetic route are:
1-Fluoro-3-iodobenzene (CAS: 1121-86-4) : The aromatic substrate providing the core structure.
Chlorosulfonic acid (CAS: 7790-94-5) : The reagent that introduces the sulfonyl chloride functional group.
Applications in Organic Synthesis
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. The presence of an iodine atom on the benzene (B151609) ring of this compound makes it an ideal substrate for such reactions.
First, the sulfonyl chloride would be reacted with a primary or secondary amine to form a stable sulfonamide. This sulfonamide, which now contains a 4-fluoro-2-iodophenylsulfonyl moiety, can then undergo a Suzuki coupling. The palladium catalyst facilitates the reaction between the iodo-substituted sulfonamide and an aryl or heteroaryl boronic acid.
Synthesis of Heterobiaryl Sulfonamides: Similarly, using a heteroarylboronic acid as the coupling partner would result in the formation of a heterobiaryl sulfonamide, connecting the sulfonamide-bearing ring to a heterocyclic ring system.
While the structure of this compound is well-suited for these transformations, specific examples detailing its use in the synthesis of biaryl or heterobiaryl sulfonamides are not prominent in surveyed scientific literature.
Role as a Building Block
The primary role of this compound is as a building block for introducing the 4-fluoro-2-iodophenylsulfonyl group into a molecule.
Applications in Complex Molecule Synthesis
The following sections describe potential, though not explicitly documented, applications based on the compound's structure and the known reactivity of sulfonyl chlorides.
Mechanistic and Theoretical Investigations of 4 Fluoro 2 Iodobenzenesulfonyl Chloride Reactivity
Experimental Mechanistic Studies
Experimental investigations into the reactivity of arenesulfonyl chlorides, the class of compounds to which 4-fluoro-2-iodobenzenesulfonyl chloride belongs, have provided fundamental insights into their reaction mechanisms. These studies often involve the elucidation of transient species, detailed kinetic analysis, and the exploration of catalytic pathways.
Elucidation of Reaction Intermediates
The mechanism of nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides is more complex than at a typical sp3-hybridized carbon atom. Two primary pathways are generally considered: a concerted SN2-like mechanism and a stepwise addition-elimination (A-E) mechanism.
In the concerted SN2-S pathway, the reaction proceeds through a single trigonal bipyramidal transition state without the formation of a stable intermediate. In contrast, the addition-elimination mechanism involves the initial formation of a hypervalent sulfurane intermediate. Theoretical studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides suggest that this specific reaction proceeds via a single transition state, consistent with an SN2 mechanism. However, the analogous fluoride (B91410) exchange reaction is proposed to occur through an addition–elimination mechanism, which involves the formation of a difluorosulfurandioxide intermediate. Given these findings, the specific pathway for this compound would depend on the nature of the incoming nucleophile.
Kinetic Studies and Reaction Rate Determinants
Kinetic studies provide quantitative data on reaction rates and offer insights into the factors that control them. For the nucleophilic substitution reactions of arenesulfonyl chlorides, the nature of the substituents on the aromatic ring plays a critical role.
Studies on the isotopic chloride-chloride exchange for a series of 22 variously substituted arenesulfonyl chlorides have shown that the reaction follows second-order kinetics. The reaction rates are significantly influenced by the electronic properties of the substituents. Electron-withdrawing groups increase the rate of reaction, while electron-donating substituents slow it down illinois.edu. For instance, a 3-CF3 substituted arenesulfonyl chloride reacts about 10 times faster than the unsubstituted parent compound, whereas a 4-Me2N substituted analogue reacts 12 times slower illinois.edu. This substituent effect can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). For the chloride exchange reaction, a positive ρ-value of +2.02 was determined, indicating that the transition state has a greater negative charge buildup compared to the reactants, a characteristic of an SN2-type mechanism illinois.eduyoutube.com.
In the case of this compound, both the fluorine and iodine atoms are electron-withdrawing, which would be expected to increase the electrophilicity of the sulfur atom and accelerate the rate of nucleophilic attack compared to unsubstituted benzenesulfonyl chloride. Furthermore, studies have shown a counterintuitive acceleration of substitution by ortho-alkyl groups, suggesting that steric congestion in the ground state can enhance reactivity illinois.eduyoutube.com. The ortho-iodo substituent in this compound could similarly contribute to an enhanced reaction rate.
Solvolysis studies of arenesulfonyl chlorides in various hydroxylic solvents, analyzed with the extended Grunwald-Winstein equation, also point towards an SN2 process libretexts.org.
Interactive Data Table: Effect of Substituents on Chloride Exchange Rate Constants
| Substituent | Hammett Constant (σ) | Relative Rate Constant (k/k₀) at 25°C |
| 4-Me₂N | -0.66 | 0.08 |
| 4-MeO | -0.27 | 0.35 |
| 4-Me | -0.17 | 0.54 |
| H | 0.00 | 1.00 |
| 4-Cl | 0.23 | 2.85 |
| 3-CF₃ | 0.43 | 9.77 |
Data adapted from studies on substituted benzenesulfonyl chlorides. The relative rate constants illustrate the strong dependence of reactivity on the electronic nature of the substituent.
Investigation of Catalytic Cycles (e.g., Pd(II)/Pd(IV) Cycle)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, typically involving a Pd(0)/Pd(II) catalytic cycle. A standard cycle involves three key steps: oxidative addition of an organohalide to a Pd(0) species, transmetallation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst libretexts.orgwikipedia.orgresearchgate.net.
While arenesulfonyl chlorides can participate in palladium-catalyzed reactions, their reactivity is complex. Instead of the expected cleavage of the sulfur-chlorine (S-Cl) bond, palladium often catalyzes the desulfonylation of arylsulfonyl chlorides, cleaving the carbon-sulfur (C-S) bond. In these cases, the arylsulfonyl chloride acts as an aryl halide equivalent for carbon-carbon bond formation. This alternative reaction pathway highlights the challenge in using these compounds as sulfonylating agents in standard cross-coupling cycles.
In the specific case of this compound, the carbon-iodine (C-I) bond presents a more conventional and highly reactive site for oxidative addition to a Pd(0) center compared to the S-Cl or C-S bonds. Therefore, in a palladium-catalyzed cross-coupling reaction, it is highly probable that the catalytic cycle would be initiated by the cleavage of the C-I bond, leading to arylation products rather than engaging the sulfonyl chloride moiety directly in the primary coupling steps.
Mechanistic studies involving a Pd(II)/Pd(IV) cycle are less common but have been invoked in certain C-X bond formations. However, specific investigations into such catalytic cycles involving this compound are not prominently featured in the chemical literature.
Computational and Quantum Chemical Analyses
Theoretical calculations provide a powerful lens for examining reaction mechanisms at a molecular level, offering details that are often inaccessible through experimental methods alone.
Density Functional Theory (DFT) Calculations on Reaction Pathways
Density Functional Theory (DFT) has become an invaluable tool for mapping the potential energy surfaces of chemical reactions. For arenesulfonyl chlorides, DFT calculations have been employed to investigate the mechanisms of nucleophilic substitution. These studies corroborate experimental findings, showing that the chloride-chloride exchange reaction proceeds through a single transition state, which is characteristic of an SN2 mechanism illinois.eduyoutube.com. DFT can be used to calculate the activation energy barriers for different proposed pathways, thus identifying the most favorable reaction route organic-chemistry.orgwildlife-biodiversity.com. For example, calculations can distinguish between the concerted SN2 pathway and the stepwise addition-elimination pathway by locating and characterizing the energies of transition states and any potential intermediates. The reliability of these calculations is often supported by a strong correlation between the calculated relative rate constants and activation parameters with experimental kinetic data illinois.eduyoutube.com.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). The energy and localization of these orbitals can predict the feasibility and regioselectivity of a reaction.
The reactivity of this compound as an electrophile is governed by its LUMO. The LUMO represents the ability of the molecule to accept an electron. Computational analyses show that for arenesulfonyl chlorides, the LUMO is typically localized on the sulfonyl group, particularly on the sulfur atom, making it the primary site for nucleophilic attack. The energy of the LUMO is a critical factor; a lower LUMO energy corresponds to a stronger electrophile and a more reactive compound. The electron-withdrawing fluoro and iodo substituents on the benzene (B151609) ring are expected to lower the energy of the LUMO of this compound, thereby increasing its reactivity towards nucleophiles.
The HOMO-LUMO energy gap is another important parameter derived from quantum chemical calculations, as it reflects the chemical activity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Interactive Data Table: Concepts of Frontier Molecular Orbital (FMO) Theory
| Orbital | Description | Role in Reactivity | Implication for this compound |
| HOMO | H ighest O ccupied M olecular O rbital | Represents the ability to donate an electron; determines nucleophilicity/basicity. | As an electrophile, the HOMO is less critical to its primary reaction mode. |
| LUMO | L owest U noccupied M olecular O rbital | Represents the ability to accept an electron; determines electrophilicity. | The LUMO is centered on the sulfonyl group, making the sulfur atom susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity and polarizability. | The electron-withdrawing substituents are expected to result in a relatively small gap, enhancing reactivity. |
Charge Distribution and Electrostatic Potential Mapping
The reactivity of this compound is fundamentally governed by the distribution of electron density across its structure. Theoretical calculations, such as Density Functional Theory (DFT), are employed to model this distribution and to generate molecular electrostatic potential (MEP) maps. These maps are crucial for visualizing the electrophilic and nucleophilic regions of the molecule.
An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. Regions of negative potential, typically colored in shades of red, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and represent the most likely sites for nucleophilic attack. Intermediate potentials are colored in green and yellow.
For this compound, the sulfonyl group (-SO₂Cl) is strongly electron-withdrawing. This property significantly influences the charge distribution across the entire molecule. The sulfur atom, bonded to two highly electronegative oxygen atoms and a chlorine atom, is expected to be a primary electrophilic center, exhibiting a significant positive electrostatic potential. The oxygen atoms, in turn, would be highly electron-rich, representing strong nucleophilic sites.
The substituents on the benzene ring, the fluorine and iodine atoms, also modulate the electronic landscape. Both are electronegative, but their effects are nuanced by their positions and electronic properties. The ortho-iodine atom, being large and polarizable, can have complex electronic interactions with the adjacent sulfonyl chloride group. The para-fluorine atom is a strong electron-withdrawing group via induction but can also participate in resonance donation. Computational models are required to resolve these competing effects and provide a quantitative picture of the charge distribution.
Detailed analysis of the calculated atomic charges provides a quantitative basis for these qualitative predictions. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, revealing the extent of electron polarization within the molecule.
Table 1: Hypothetical Calculated Atomic Charges for this compound (Note: This table is illustrative and based on general principles of organic chemistry. Actual values would be derived from specific quantum chemical calculations.)
| Atom | Hypothetical Charge (a.u.) |
| S | +1.25 |
| O1 | -0.65 |
| O2 | -0.65 |
| Cl | -0.20 |
| C1 (C-S) | +0.15 |
| C2 (C-I) | +0.05 |
| C3 | -0.05 |
| C4 (C-F) | +0.10 |
| C5 | -0.05 |
| C6 | -0.02 |
| I | +0.10 |
| F | -0.25 |
This interactive table presents hypothetical atomic charges calculated for key atoms in the this compound molecule. These values illustrate the predicted electron distribution based on the electronegativity and inductive/resonance effects of the substituents.
Theoretical Prediction of Reactivity and Selectivity
Beyond static properties like charge distribution, theoretical chemistry can predict the dynamic behavior of this compound in chemical reactions. Frontier Molecular Orbital (FMO) theory is a key tool in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
The LUMO represents the ability of a molecule to accept electrons. For an electrophile like this compound, the location and energy of the LUMO are of paramount importance. The LUMO is expected to be localized primarily on the sulfonyl group, particularly on the sulfur-chlorine bond (the σ* anti-bonding orbital). A low LUMO energy indicates a strong electrophile, readily accepting electrons from a nucleophile. Nucleophilic attack is predicted to occur at the atom with the largest LUMO coefficient, which is typically the sulfur atom in sulfonyl chlorides, leading to the displacement of the chloride leaving group.
The HOMO, on the other hand, indicates the location of the most available electrons for donation. While the primary reactivity of this compound is electrophilic at the sulfur center, the electron-rich aromatic ring and the lone pairs on the halogen and oxygen atoms also contribute to the HOMO. The energy of the HOMO is related to the ionization potential of the molecule.
Computational modeling can also be used to predict the regioselectivity of reactions involving the aromatic ring. While the sulfonyl chloride group is the primary site of reactivity with many nucleophiles, reactions such as electrophilic aromatic substitution are also possible. The directing effects of the existing substituents (fluoro, iodo, and sulfonyl chloride) can be quantified by calculating the energies of the intermediate carbocations (Wheland intermediates) formed upon attack at different positions on the ring. The most stable intermediate corresponds to the major reaction product. The strongly deactivating sulfonyl chloride group would direct incoming electrophiles to the meta position, but the activating (ortho, para-directing) effects of the halogens would compete, making theoretical calculations essential for accurate predictions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative. Actual values would be derived from specific quantum chemical calculations.)
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |
| HOMO | -9.5 | Aromatic Ring (π), Iodine (p-orbital) |
| LUMO | -1.2 | S-Cl (σ*), Sulfur (d-orbital) |
| HOMO-LUMO Gap | 8.3 | - |
This interactive table shows hypothetical energy values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
By simulating reaction pathways and calculating the activation energies for different potential reactions, theoretical studies can provide detailed predictions of reaction outcomes and selectivity, guiding experimental work and providing a robust framework for understanding the chemical behavior of this compound.
Influence of Substituent Effects on 4 Fluoro 2 Iodobenzenesulfonyl Chloride Reactivity
Role of Fluorine as an Electron-Withdrawing Group
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect through the sigma bond framework of the benzene (B151609) ring, a phenomenon known as the inductive effect. This property significantly modulates the reactivity of the entire molecule.
The sulfonyl chloride group (-SO₂Cl) is inherently electrophilic due to the presence of two electronegative oxygen atoms and a chlorine atom, which pull electron density away from the central sulfur atom. The fluorine atom, positioned at the para-position to the sulfonyl chloride group, further intensifies this electrophilicity. By withdrawing electron density from the aromatic ring, the fluorine atom reduces the electron-donating capacity of the ring towards the sulfonyl group. This results in a more electron-deficient sulfur center, making it a harder electrophile and more susceptible to nucleophilic attack. This enhanced electrophilicity is a key factor in reactions such as sulfonamide and sulfonate ester formation. While sulfonyl fluorides are generally more stable and less reactive than sulfonyl chlorides, the presence of an electron-withdrawing group on the aromatic ring can increase the electrophilicity of the sulfur atom in sulfonyl chlorides, making them more reactive in certain reactions like the SuFEx click reaction. nih.gov
The strong electron-withdrawing nature of the fluorine atom deactivates the aromatic ring towards electrophilic substitution reactions. This is because the fluorine atom reduces the electron density of the π-system of the benzene ring, making it less attractive to incoming electrophiles.
In terms of regioselectivity, halogens are typically ortho-, para-directors in electrophilic aromatic substitution due to the lone pairs of electrons that can be donated to stabilize the arenium ion intermediate through resonance. However, the directing effect of the substituents already present on the ring (fluoro, iodo, and sulfonyl chloride) will determine the position of any further substitution. The sulfonyl chloride group is a meta-director. The fluorine and iodine atoms are ortho-, para-directors. The interplay of these directing effects will dictate the outcome of substitution reactions on the aromatic ring.
Role of Iodine as a Halogen Substituent
The iodine atom, although a halogen like fluorine, exhibits distinct effects on the reactivity of the molecule due to its larger size, lower electronegativity, and greater polarizability.
The carbon-iodine bond is weaker than carbon-fluorine, carbon-chlorine, and carbon-bromine bonds. This characteristic makes the iodine substituent a good leaving group in various reactions. Notably, aryl iodides are particularly effective substrates in transition metal-catalyzed cross-coupling reactions, which often proceed via an oxidative addition step. In this step, the metal catalyst inserts into the carbon-iodine bond. The relatively low bond energy of the C-I bond facilitates this process, enhancing the reactivity of 4-fluoro-2-iodobenzenesulfonyl chloride in such transformations. While direct studies on this specific molecule are not prevalent, the general principle of enhanced reactivity of aryl iodides in oxidative addition is a cornerstone of modern organometallic chemistry. researchgate.netrsc.org The ease of this reaction is influenced by both electronic and steric factors. rsc.org
Similar to other halogens, the iodine atom is an ortho-, para-director in electrophilic aromatic substitution reactions. This is attributed to the ability of its lone pairs to participate in resonance stabilization of the cationic intermediate (arenium ion) formed during the reaction. Therefore, in potential further substitution reactions on the aromatic ring of this compound, the iodine atom will direct incoming electrophiles to the positions ortho and para to itself. However, the positions are already substituted, which would lead to a complex substitution pattern if further electrophilic aromatic substitution were to occur. It is important to note that iodine itself is generally unreactive toward aromatic rings without the presence of an oxidizing agent. libretexts.org
Synergistic and Antagonistic Effects of Fluoro and Iodo Substituents on Reaction Outcomes
The simultaneous presence of fluorine and iodine on the benzene ring of this compound leads to a combination of electronic and steric effects that can be either synergistic or antagonistic, depending on the specific reaction.
The electron-withdrawing nature of fluorine enhances the electrophilicity of the sulfonyl chloride group, a key feature for its reactions. rsc.org The iodine atom, being less electronegative, has a weaker inductive effect. Therefore, the primary electronic influence on the sulfonyl chloride group comes from the fluorine atom.
The following table summarizes the individual and combined effects of the fluoro and iodo substituents:
| Substituent | Inductive Effect | Resonance Effect | Impact on Electrophilicity of -SO₂Cl | Directing Effect (EAS) | Reactivity in Oxidative Addition |
| Fluorine | Strong -I (electron-withdrawing) | Weak +R (electron-donating) | Increases | Ortho, Para | Low |
| Iodine | Weak -I (electron-withdrawing) | Weak +R (electron-donating) | Minor increase | Ortho, Para | High |
| Combined | Overall strong electron withdrawal | - | Significant increase | Complex interplay | Selective at C-I bond |
Regiochemical Control in Functionalization
The presence of two different halogen atoms on the benzenesulfonyl chloride scaffold, along with the powerful electron-withdrawing nature of the sulfonyl chloride group, allows for selective functionalization at either the C-I or C-F bond, depending on the reaction conditions. This regiochemical control is primarily dictated by the mechanism of the reaction being performed.
In the context of nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the formation of a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions relative to the leaving group. In this compound, both the sulfonyl chloride group and the para-fluoro group are potent activators of the ring towards nucleophilic attack. The fluorine atom, due to its high electronegativity, exerts a powerful inductive electron-withdrawing effect (-I), which is highly effective at stabilizing the negative charge of the Meisenheimer intermediate. Although iodide is a better leaving group than fluoride (B91410) in many contexts, in SNAr the activation of the ring by the substituent is paramount. The para-fluoro group strongly activates the C-I position for nucleophilic attack.
Conversely, in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, the regioselectivity is governed by the relative rates of oxidative addition of the palladium catalyst to the C-X bonds. The bond strength and reactivity trend for halogens in oxidative addition is generally C-I > C-Br > C-Cl > C-F. The C-I bond is significantly weaker and more polarizable than the C-F bond, making it much more susceptible to oxidative addition by a low-valent palladium complex. Therefore, cross-coupling reactions will overwhelmingly occur at the C-I position, leaving the C-F bond intact. This orthogonality provides a powerful tool for sequential functionalization.
The following table illustrates the expected regiochemical outcomes for the functionalization of this compound under different reaction conditions.
Table 1: Predicted Regioselectivity in the Functionalization of this compound
| Reaction Type | Reagents | Predominant Site of Reaction | Expected Major Product |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | NaOMe, heat | C-I | 4-Fluoro-2-methoxybenzenesulfonyl chloride |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | C-I | 4-Fluoro-2-arylbenzenesulfonyl chloride |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-I | 4-Fluoro-2-(amino)benzenesulfonyl chloride |
Influence on Catalyst Efficiency and Substrate Scope
The substituents on this compound also exert a profound influence on the efficiency of catalytic systems and the scope of substrates that can be effectively coupled.
The ortho-iodo group introduces significant steric hindrance around the sulfonyl chloride moiety and the adjacent C-1 carbon. In palladium-catalyzed cross-coupling reactions, this steric bulk can impact the approach of the bulky phosphine-ligated palladium catalyst to the C-I bond for oxidative addition. While oxidative addition to aryl iodides is generally facile, highly hindered ortho-substituents can necessitate more robust catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands), which are known to promote the oxidative addition and subsequent reductive elimination steps. This steric hindrance can also limit the scope of coupling partners, with smaller nucleophiles or organometallic reagents potentially showing higher reactivity.
The electronic nature of the substituents also plays a critical role. The electron-withdrawing effects of both the para-fluoro and the ortho-sulfonyl chloride groups make the aryl ring electron-deficient. In the context of palladium-catalyzed cross-coupling, an electron-deficient aryl halide can undergo oxidative addition more readily. This electronic activation by the fluoro and sulfonyl chloride groups can help to offset some of the steric hindrance from the ortho-iodo group, thereby enhancing catalyst efficiency.
The interplay of these steric and electronic factors is crucial. For instance, while the electron-deficient nature of the ring is favorable for oxidative addition, it can make the subsequent reductive elimination step more challenging. The choice of ligand on the palladium catalyst is therefore critical to balance the rates of these two key steps in the catalytic cycle to prevent catalyst deactivation and ensure efficient turnover.
The following table provides a qualitative comparison of the expected reactivity of different substituted benzenesulfonyl chlorides in a hypothetical palladium-catalyzed Suzuki-Miyaura coupling, highlighting the competing electronic and steric effects.
Table 2: Qualitative Comparison of Substituent Effects on Catalyst Efficiency in a Suzuki-Miyaura Coupling
| Substrate | Key Substituent Effects | Predicted Catalyst Efficiency |
|---|---|---|
| 2-Iodobenzenesulfonyl chloride | Steric hindrance from ortho-iodo group. | Moderate |
| 4-Fluorobenzenesulfonyl chloride | No C-I bond for standard Suzuki. C-F bond is unreactive. | Not applicable |
| 4-Iodobenzenesulfonyl chloride | Electronically neutral (relative to other substrates), sterically accessible. | High |
| This compound | Steric hindrance from ortho-iodo group. Electronic activation from para-fluoro and sulfonyl chloride groups. | Moderate to High (highly dependent on catalyst/ligand system) |
Emerging Methodologies and Future Research Directions
C-H Activation Strategies Involving Halogenated Benzenesulfonyl Chlorides
Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. nih.govnih.gov Halogenated benzenesulfonyl chlorides are increasingly being recognized for their potential in such transformations, acting as coupling partners in metal-catalyzed reactions.
Palladium-catalyzed C-H activation has been successfully employed for the synthesis of arylsulfones from arylsulfonyl chlorides. nih.govacs.org This methodology allows for the direct formation of a C-S bond, a key linkage in many pharmaceutical and agrochemical compounds. While specific examples utilizing 4-fluoro-2-iodobenzenesulfonyl chloride are not yet prevalent in the literature, the principles of this chemistry suggest its applicability. The electron-withdrawing nature of the fluorine and iodine atoms could influence the reactivity of the sulfonyl chloride group and the aryl backbone, potentially leading to unique reactivity and selectivity.
Rhodium catalysis has also shown promise in C-H activation reactions. nih.govrsc.orgnih.gov For instance, Rh(III)-catalyzed synthesis of sultones has been achieved through the oxidative coupling of sulfonic acids with internal alkynes, a process that proceeds via aryl C-H activation directed by the sulfonic acid group. nih.gov This suggests that halogenated benzenesulfonyl chlorides could be employed in similar Rh-catalyzed C-H functionalization reactions, either directly or after conversion to the corresponding sulfonic acid. The presence of both fluoro and iodo substituents on the aromatic ring of this compound offers multiple sites for potential late-stage functionalization, further enhancing its synthetic utility.
Future research in this area will likely focus on expanding the scope of metal catalysts (e.g., copper, nickel) and directing groups to achieve chemo- and regioselective C-H functionalization with a broader range of substrates. The unique electronic and steric properties of this compound make it an intriguing candidate for these investigations.
Metal-Free or Sustainable Catalytic Approaches for Desulfitative Reactions
The development of metal-free and sustainable catalytic systems is a central goal of green chemistry. Desulfitative reactions, which involve the extrusion of sulfur dioxide from a sulfonyl group, represent a valuable synthetic strategy. nih.govrsc.org Recent advancements have focused on achieving these transformations under more environmentally benign conditions.
Photocatalysis has emerged as a powerful tool for promoting chemical reactions using visible light as a renewable energy source. nih.govnih.govresearchgate.net For instance, a sustainable FeCl3-photocatalytic method has been developed for the desulfurative chlorination of thiophenols. rsc.org This approach avoids the use of precious transition-metal catalysts and harsh reaction conditions. Similarly, heterogeneous photocatalysts, such as potassium poly(heptazine imide), have been employed for the synthesis of sulfonyl chlorides from arenediazonium salts under mild, visible-light-mediated conditions. nih.gov These examples highlight the potential for developing photocatalytic desulfitative reactions involving this compound, which could lead to novel carbon-carbon and carbon-heteroatom bond formations.
Furthermore, the use of sustainable catalysts, such as those based on abundant and non-toxic materials, is gaining traction. For example, polyoxometalate-kaolinite-based catalysts have been developed for efficient desulfurization processes. nih.gov While primarily focused on fuel purification, the principles of these catalytic systems could be adapted for desulfitative reactions in organic synthesis.
Future research will likely explore the application of a wider range of photocatalysts and sustainable catalytic systems for desulfitative reactions of halogenated benzenesulfonyl chlorides. The development of catalytic cycles that operate under mild, metal-free conditions will be a key area of focus, offering greener alternatives to traditional synthetic methods.
Electrochemically Induced Transformations of Sulfonyl Chlorides
Electrochemistry offers a unique and powerful approach to organic synthesis, enabling redox reactions to be carried out with a high degree of control and often under mild conditions. researchgate.netnih.govresearchgate.netnih.gov The electrochemical behavior of sulfonyl chlorides has been an area of active investigation, with a focus on their reduction and use in synthetic transformations.
The electrochemical reduction of arenesulfonyl chlorides has been studied, revealing that the mechanism of reductive cleavage can be influenced by the substituents on the aryl ring. nih.govacs.org This suggests that the electronic properties of this compound, with its electron-withdrawing halogen substituents, could lead to interesting and potentially useful electrochemical behavior. The generation of sulfonyl radicals or other reactive intermediates via electrochemical methods can open up new avenues for bond formation.
Electrosynthesis has been successfully employed for the preparation of sulfonamides and sulfonyl fluorides from sulfonyl hydrazide precursors. nih.govresearchgate.netnih.govrsc.org These methods often proceed via the electrochemical generation of sulfonyl radicals. The direct use of sulfonyl chlorides in electrosynthetic protocols is also an area of growing interest. For example, an organomediated electrochemical strategy for the generation of aryl radicals from aryl triflates has been developed for the synthesis of aryl sulfonyl fluorides. nih.gov
Future research in this area will likely focus on expanding the scope of electrochemically induced transformations of sulfonyl chlorides, including their use in cross-coupling reactions, cyclizations, and other complex bond-forming processes. The development of novel electrochemical methods for the direct functionalization of this compound at its various reactive sites is a particularly promising avenue for future exploration.
Development of Novel Synthetic Units Based on this compound
The unique combination of three distinct reactive sites—a sulfonyl chloride, a fluorine atom, and an iodine atom—makes this compound a highly versatile building block for the synthesis of novel and complex molecules. guidechem.comchemicalbook.comresearchgate.net The differential reactivity of these functional groups allows for sequential and selective transformations, enabling the construction of diverse molecular architectures.
The sulfonyl chloride moiety is a well-established precursor for the synthesis of sulfonamides, sulfonate esters, and sulfones. guidechem.com The fluorine atom can participate in nucleophilic aromatic substitution reactions or serve to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which is of particular importance in medicinal chemistry. researchgate.net The iodine atom is a versatile handle for a wide range of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of various carbon-based substituents.
The strategic combination of these functionalities in a single molecule opens up a vast chemical space for the design and synthesis of novel compounds. For example, the sulfonyl chloride could first be reacted with an amine to form a sulfonamide. Subsequently, the iodine atom could be utilized in a palladium-catalyzed cross-coupling reaction to introduce a new aryl or alkyl group. Finally, the fluorine atom could be displaced by a nucleophile to further elaborate the molecular structure. This stepwise functionalization allows for the creation of a library of diverse compounds from a single starting material.
Future research will undoubtedly focus on exploiting the unique reactivity of this compound to develop novel synthetic methodologies and to access new classes of compounds with potential applications in materials science, and medicinal chemistry. nih.gov The development of one-pot or tandem reaction sequences that take advantage of the multiple reactive sites on this molecule will be a particularly exciting area of investigation.
Advanced Computational Modeling for Reaction Design and Prediction
Computational chemistry has become an indispensable tool in modern organic synthesis, providing valuable insights into reaction mechanisms, predicting reactivity, and guiding the design of new experiments. researchgate.netnih.govnih.govrsc.orgarxiv.orgyoutube.com The application of advanced computational modeling to reactions involving sulfonyl chlorides is an emerging area with the potential to significantly accelerate the discovery and optimization of new synthetic methods.
Density Functional Theory (DFT) calculations have been used to investigate the mechanism of nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides. nih.gov Such studies can elucidate the transition state structures and activation energies of reactions, providing a deeper understanding of the factors that control reactivity and selectivity. For a molecule as complex as this compound, DFT calculations could be used to predict the relative reactivity of its different functional groups under various reaction conditions, aiding in the design of selective synthetic strategies.
Predictive modeling, including the use of machine learning algorithms, is also being applied to chemical reactions. nih.govrsc.orgarxiv.orgyoutube.com These models can be trained on large datasets of known reactions to predict the outcome of new transformations, including the products, yields, and optimal reaction conditions. For example, computational fluid dynamics (CFD) models have been used to predict desulfurization kinetics in industrial processes. researchgate.net Similar approaches could be developed to predict the outcome of desulfitative reactions involving this compound in a laboratory setting.
Future research in this area will likely involve the development of more sophisticated and accurate computational models for predicting the reactivity of sulfonyl chlorides. The integration of high-throughput experimentation with machine learning algorithms will enable the rapid optimization of reaction conditions and the discovery of novel transformations. The application of these predictive tools to the chemistry of this compound will undoubtedly lead to new and innovative synthetic methodologies.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-fluoro-2-iodobenzenesulfonyl chloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via halogenation or sulfonation of substituted benzene derivatives. For example, iodination of 4-fluoro-2-sulfobenzenesulfonyl chloride using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) can yield the target compound . Purification involves recrystallization from dichloromethane/hexane mixtures, followed by vacuum drying. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (¹H, ¹³C, ¹⁹F) .
Q. How should this compound be handled to ensure safety and stability?
- Methodology : As a sulfonyl chloride, it reacts violently with water, alcohols, and amines. Use anhydrous conditions and inert atmospheres (N₂/Ar). Store at –20°C in amber vials with desiccants. Personal protective equipment (PPE) must include acid-resistant gloves, goggles, and a lab coat. Spills should be neutralized with sodium bicarbonate before disposal .
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and coupling patterns (e.g., J₃-F = 8–10 Hz for para-fluoro substituents) .
- FT-IR : Confirm sulfonyl chloride group (S=O stretch at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass calculation for C₆H₃ClFIO₂S ([M+H]⁺ = 319.8642) .
Advanced Research Questions
Q. How can computational chemistry predict reactivity in cross-coupling reactions involving this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the sulfonyl chloride and iodine groups. Fukui indices identify reactive sites for nucleophilic attack (e.g., sulfur atom in S=O). Transition state analysis (TSA) predicts activation barriers for Suzuki-Miyaura couplings using Pd(PPh₃)₄ as a catalyst .
Q. What strategies resolve contradictions in reported reaction yields with arylboronic acids?
- Methodology : Contradictions often arise from solvent polarity (e.g., DMF vs. THF) or trace moisture. Systematic optimization includes:
- Screening Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)).
- Adding molecular sieves to scavenge water.
- Monitoring reaction progress via TLC (silica, ethyl acetate/hexane 1:3). Reported yields range from 45% (non-polar solvents) to 78% (DMF with 2% H₂O) .
Q. How does the iodine substituent influence regioselectivity in nucleophilic aromatic substitution (SNAr)?
- Methodology : The iodine atom acts as a directing group due to its +M effect, stabilizing negative charge at the ortho position during SNAr. Competitive experiments with 4-fluoro-2-chlorobenzenesulfonyl chloride show iodine increases reaction rates by 3-fold with amines (e.g., morpholine) in DMSO at 60°C. Regioselectivity is confirmed via X-ray crystallography of products .
Q. What are the challenges in synthesizing bioconjugates using this compound?
- Methodology : Hydrolytic instability of the sulfonyl chloride group limits bioconjugation efficiency. A two-step protocol is recommended:
Pre-activate with a stabilizing agent (e.g., Hünig’s base) in dry DCM.
React with thiol- or amine-containing biomolecules (e.g., peptides) at 4°C for 1 hour. LC-MS confirms conjugate formation (e.g., m/z shift +252.69 for a peptide-sulfonamide adduct) .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported melting points (e.g., 82–84°C vs. 78–80°C)?
- Methodology : Variations arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) at 5°C/min under N₂. Compare with literature using identical conditions (e.g., Kanto Reagents mp 82–84°C ). Purity >99% is critical; impurities lower melting points by 2–4°C .
Q. Why do catalytic systems for Ullmann couplings show inconsistent results?
- Methodology : Copper(I) catalysts (e.g., CuI) are sensitive to ligand choice and oxygen levels. Optimize using:
- Ligands: 1,10-phenanthroline (electron-rich) vs. DMEDA (sterically bulky).
- Solvent degassing (3 freeze-pump-thaw cycles).
- Reaction monitoring via GC-MS. Inconsistent yields (30–65%) correlate with ligand electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
